molecular formula C8H12N2O4S2 B13504708 N-Ethylbenzene-1,2-disulfonamide

N-Ethylbenzene-1,2-disulfonamide

Cat. No.: B13504708
M. Wt: 264.3 g/mol
InChI Key: DYDUDDSIONKMTO-UHFFFAOYSA-N
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Description

N-Ethylbenzene-1,2-disulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents. This compound features an ethyl group attached to a benzene ring, which is further substituted with two sulfonamide groups at the 1 and 2 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethylbenzene-1,2-disulfonamide typically involves the sulfonation of ethylbenzene followed by the introduction of sulfonamide groups. One common method includes the reaction of ethylbenzene with chlorosulfonic acid to form ethylbenzene-1,2-disulfonyl chloride, which is then treated with ammonia or an amine to yield the desired sulfonamide.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N-Ethylbenzene-1,2-disulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

    Substitution: The sulfonamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Ethylbenzene-1,2-disulfonamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: The compound is studied for its potential antibacterial properties and its role in enzyme inhibition.

    Medicine: Research is ongoing to explore its use as a potential therapeutic agent for various diseases.

    Industry: It serves as a catalyst in various industrial processes, including the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Ethylbenzene-1,2-disulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

  • N,N,N’,N’-Tetrabromobenzene-1,3-disulfonamide
  • Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide)
  • Poly(N,N’-dichloro-N-ethylbenzene-1,3-disulfonamide)

Comparison: N-Ethylbenzene-1,2-disulfonamide is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for diverse applications.

Properties

Molecular Formula

C8H12N2O4S2

Molecular Weight

264.3 g/mol

IUPAC Name

2-N-ethylbenzene-1,2-disulfonamide

InChI

InChI=1S/C8H12N2O4S2/c1-2-10-16(13,14)8-6-4-3-5-7(8)15(9,11)12/h3-6,10H,2H2,1H3,(H2,9,11,12)

InChI Key

DYDUDDSIONKMTO-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC=C1S(=O)(=O)N

Origin of Product

United States

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